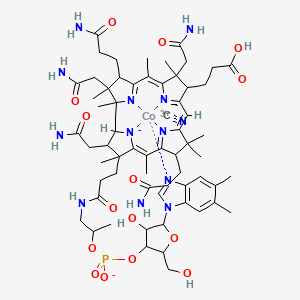
N-(3-Amino-4-chlorophenyl)-2-(2-methoxyethoxy)-benzamide
概要
説明
N-(3-Amino-4-chlorophenyl)-2-(2-methoxyethoxy)-benzamide, commonly known as MCPA, is a synthetic amide used as a herbicide. It is used to control weeds in a variety of crops, including cereals, sugarcane, and legumes. MCPA is a broad-spectrum herbicide, meaning it can control a wide range of weeds. It is also relatively safe to use, as it has low toxicity and does not persist in the environment.
作用機序
MCPA works by inhibiting the activity of the enzyme acetolactate synthase (ALS). This enzyme is responsible for the synthesis of branched-chain amino acids in plants. By inhibiting ALS, MCPA prevents the plant from synthesizing the amino acids necessary for growth, leading to death.
生化学的および生理学的効果
At low concentrations, MCPA has been shown to cause a decrease in photosynthesis, root growth, and enzyme activity in plants. At higher concentrations, it can cause leaf necrosis, chlorosis, and stunting. In mammals, MCPA has been shown to be relatively non-toxic, with no significant effects on blood pressure, heart rate, or respiration.
実験室実験の利点と制限
The main advantage of using MCPA in laboratory experiments is that it is relatively safe and non-toxic. This makes it suitable for use in experiments involving mammals or other organisms. However, MCPA is not very persistent in the environment, so it must be applied frequently to maintain its effectiveness.
将来の方向性
Future research on MCPA could focus on its potential use as an insecticide, fungicide, or plant growth regulator. Additionally, further studies could be conducted to determine the optimal application rate and frequency for various crops. Other potential areas of research include the development of new formulations of MCPA, as well as its potential use in combination with other herbicides. Finally, further studies could be conducted to determine the long-term effects of MCPA on the environment.
科学的研究の応用
MCPA has been the subject of numerous scientific studies, primarily related to its use as a herbicide. It has been studied for its effects on weed control, its toxicity, and its environmental persistence. MCPA has also been studied for its potential as an insecticide, fungicide, and plant growth regulator.
特性
IUPAC Name |
N-(3-amino-4-chlorophenyl)-2-(2-methoxyethoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3/c1-21-8-9-22-15-5-3-2-4-12(15)16(20)19-11-6-7-13(17)14(18)10-11/h2-7,10H,8-9,18H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LACBKGVZGOAPIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Amino-4-chlorophenyl)-2-(2-methoxyethoxy)-benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(4R)-4-[(3R,5R,6Z,7S,8S,9S,10R,13R,14S,17R)-6-ethylidene-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1436934.png)
![(2S,2'S)-2,2'-((4,4'-(((S)-2,2'-Diamino-4,4',6-trioxo-4,4',5,6,7,7'-hexahydro-3H,3'H-[5,6'-bipyrrolo[2,3-d]pyrimidine]-5,5'-diyl)bis(ethane-2,1-diyl))bis(benzoyl))bis(azanediyl))dipentanedioic acid](/img/structure/B1436935.png)
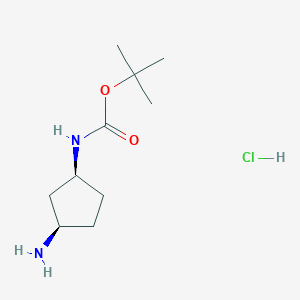
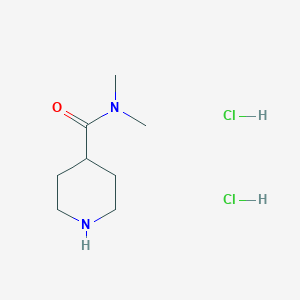

![tert-butyl (1R,5R)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B1436944.png)

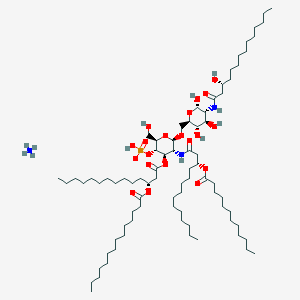

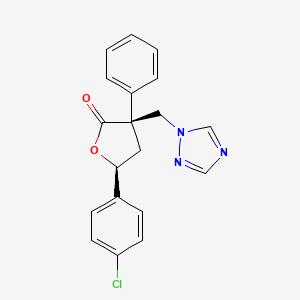
![4-[di((2)H3)methylamino]benzoic acid](/img/structure/B1436952.png)

